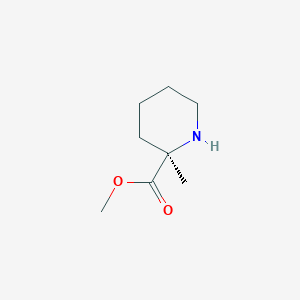

Methyl (2R)-2-methylpiperidine-2-carboxylate

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (2R)-2-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

ZAPUGMTZFAFQMT-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@]1(CCCCN1)C(=O)OC |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Description

This method involves the following key steps:

Hydrolysis : 4-methyl-2-cyanopiperidine is refluxed in the presence of hydrochloric acid to hydrolyze the nitrile group, yielding 4-methyl-2-piperidinecarboxylic acid hydrochloride.

Esterification : The acid hydrochloride is esterified with ethanol to form 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

Isomer Separation : A mixed solvent of methyl tert-butyl ether and ethanol is added to the reaction mixture. The cis isomer precipitates and is filtered off, leaving the trans isomer (desired stereochemistry) in solution.

Resolution : The trans isomer is treated with L-tartaric acid to form a tartrate salt, facilitating further purification and isolation of the (2R,4R) stereoisomer.

Final Processing : The tartrate salt is dissolved, basified with potassium carbonate solution, extracted with dichloromethane, dried, and concentrated to yield the target compound.

Reaction Conditions and Yields

| Step | Conditions | Yield / Remarks |

|---|---|---|

| Hydrolysis | Reflux with HCl | Quantitative conversion to acid salt |

| Esterification | Ethanol, acid catalysis | High yield, formation of ethyl ester |

| Isomer Separation | MTBE/ethanol solvent, filtration | Cis isomer removed, trans retained |

| Resolution with L-tartaric acid | 40 °C, stirring, crystallization | ~40% molar yield of final ester |

| Extraction and drying | K2CO3 aqueous, dichloromethane extraction | Purification and isolation |

Advantages and Limitations

- Advantages : Mild reaction conditions, relatively simple operations, suitable for large-scale production, and good stereoselectivity via resolution.

- Limitations : Moderate overall yield (~40%), requirement for careful isomer separation, and use of organic solvents that require handling precautions.

Preparation Method 2: Oxidation and Reduction Starting from 4-Picoline-2-carboxylic Acid Ethyl Ester

Synthetic Route Description

This method involves catalytic oxidation of 4-picoline-2-carboxylic acid ethyl ester followed by reduction to obtain the methylpiperidine derivative:

Oxidation : 4-picoline-2-carboxylic acid ethyl ester is oxidized using hydrogen peroxide catalyzed by phosphomolybdic acid in methanol or ethanol solvent. This produces the oxynitride intermediate (4-picoline-2-carboxylic acid ethyl ester oxynitride).

Reduction : The oxynitride intermediate is reduced in methanol with anhydrous formic acid amine and 10% palladium on charcoal catalyst under mild conditions (0–50 °C, normal pressure).

Isolation : The reaction mixture is filtered to remove the catalyst, concentrated, and extracted. Acidification with hydrochloric acid yields 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, which is purified by recrystallization.

Reaction Conditions and Parameters

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Oxidation | 4-picoline-2-carboxylic acid ethyl ester + H2O2 + phosphomolybdic acid, 0–80 °C, 4–8 h | Catalyst increases oxidant activity, reducing H2O2 needed |

| Reduction | Methanol solvent, anhydrous formic acid amine, 10% Pd/C, 0–50 °C, 1–20 h, normal pressure | Mild conditions, efficient reduction |

| Isolation | Acidification with HCl, extraction with ethyl acetate, recrystallization | High purity product obtained |

Advantages and Limitations

- Advantages : Simple operation, moderate reaction conditions, improved safety compared to high-pressure hydrogenation, increased yield due to catalytic efficiency, and environmentally friendlier due to reduced oxidant use.

- Limitations : Use of palladium catalyst which can be costly, requirement for catalyst removal and recycling, and multi-step purification.

Comparative Summary of Preparation Methods

| Feature | Hydrolysis & Esterification Route | Oxidation & Reduction Route |

|---|---|---|

| Starting Material | 4-methyl-2-cyanopiperidine | 4-picoline-2-carboxylic acid ethyl ester |

| Key Catalysts | None (acid catalysis) | Phosphomolybdic acid (oxidation), Pd/C (reduction) |

| Reaction Conditions | Reflux, room temperature to 40 °C | 0–80 °C oxidation, 0–50 °C reduction |

| Stereoselectivity | Resolution by L-tartaric acid | Stereochemistry controlled by selective reduction |

| Yield | ~40% molar yield for final ester | Higher yield due to catalytic oxidation/reduction |

| Safety | Moderate, uses organic solvents and acid | Safer than high-pressure hydrogenation |

| Scalability | Suitable for large-scale production | Suitable with catalyst recovery systems |

| Environmental Impact | Moderate solvent use | Reduced oxidant use, catalyst recycling needed |

Research Findings and Industrial Relevance

- The hydrolysis and esterification method is well-established and preferred for its operational simplicity and cost-effectiveness in large-scale synthesis despite moderate yield.

- The oxidation-reduction method offers improved safety and environmental benefits, with phosphomolybdic acid catalysis enhancing oxidant efficiency and palladium-catalyzed reduction under mild conditions.

- Both methods emphasize stereochemical control through either resolution or selective catalysis, critical for producing the biologically active (2R,4R) isomer.

- Industrial processes favor methods that balance yield, safety, cost, and environmental impact, often integrating catalyst recovery and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 2-methylpiperidine-2-carboxylic acid.

Reduction: 2-methylpiperidine-2-methanol.

Substitution: 2-methylpiperidine-2-carboxamide or 2-methylpiperidine-2-carboxylate esters.

Scientific Research Applications

Methyl (2R)-2-methylpiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which then interacts with its target. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate

- Structural Differences : Replaces the methyl ester with an ethyl ester and introduces an additional methyl group at the 4-position of the piperidine ring.

- Synthesis : Optimized via asymmetric hydrogenation of isoprene derivatives, achieving a 47.6% yield compared to the original 17.0% .

- Applications : Used in large-scale production of pharmaceuticals due to improved synthetic efficiency .

- Key Data: Property Methyl (2R)-2-methylpiperidine-2-carboxylate Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate Molecular Formula C₈H₁₅NO₂ C₉H₁₇NO₂ Ester Group Methyl Ethyl Substituents 2-methyl 2-ethyl, 4-methyl Synthesis Yield Not reported 47.6%

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate

- Structural Differences : The carboxylate and methyl groups are at the 3-position instead of 2, altering steric and electronic properties.

- Properties : Exhibits distinct crystallographic behavior, with weak C–H⋯O hydrogen bonds forming zigzag chains in its crystal lattice .

- Key Data: Property Methyl (2R)-2-methylpiperidine-2-carboxylate Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate Molecular Weight 157.21 g/mol 156.13 g/mol CAS Number Not explicitly provided 1864003-05-3 Spatial Configuration (2R) (2R,3R)

Ethyl Piperidine-2-carboxylate Hydrochloride

(R)-1-Methylpiperidine-2-carboxylic Acid

- Properties : Higher polarity and lower lipophilicity compared to the ester derivative, affecting membrane permeability .

- Key Data: Property Methyl (2R)-2-methylpiperidine-2-carboxylate (R)-1-Methylpiperidine-2-carboxylic Acid Functional Group Ester Carboxylic acid Molecular Formula C₈H₁₅NO₂ C₇H₁₃NO₂ Bioavailability Higher (ester prodrug) Lower (polar)

Biological Activity

Methyl (2R)-2-methylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl (2R)-2-methylpiperidine-2-carboxylate is characterized by the presence of a piperidine ring with a methyl group and an ester functional group. Its molecular formula is , with a molecular weight of approximately 157.21 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a valuable subject of study.

The biological activity of methyl (2R)-2-methylpiperidine-2-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as both a substrate and an inhibitor in enzymatic reactions, influencing various metabolic pathways. Its mechanism involves:

- Binding : The compound binds to active sites on enzymes or receptors, altering their activity.

- Conformational Changes : It may induce conformational changes in target proteins, affecting their function.

Biological Activities

Research indicates that methyl (2R)-2-methylpiperidine-2-carboxylate exhibits several notable biological activities:

- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens.

- Cholinergic Modulation : The compound has been investigated for its effects on cholinergic pathways, which are crucial in cognitive functions and memory.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of methyl (2R)-2-methylpiperidine-2-carboxylate in models of Alzheimer's disease. The research indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including methyl (2R)-2-methylpiperidine-2-carboxylate. The results demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, highlighting its potential for development into new antimicrobial agents .

Comparative Analysis with Similar Compounds

Methyl (2R)-2-methylpiperidine-2-carboxylate shares structural similarities with other piperidine derivatives but exhibits unique biological properties due to its specific functional groups. Below is a comparison table illustrating these differences:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2R)-2-methylpiperidine-2-carboxylate | Piperidine ring with ester group | Neuroprotective, antimicrobial |

| 2-Methylpiperidine | Lacks ester functionality | Limited biological activity |

| Methyl 2-methylpiperidine-2-carboxylate hydrochloride | Hydrochloride salt form | Similar activities but different solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.